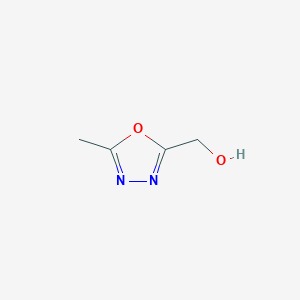

(5-Methyl-1,3,4-oxadiazol-2-yl)methanol

Übersicht

Beschreibung

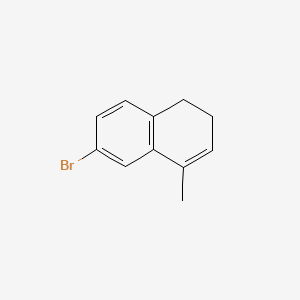

“(5-Methyl-1,3,4-oxadiazol-2-yl)methanol” is a chemical compound with the molecular formula C4H6N2O2 . It is a member of the oxadiazole family, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .

Synthesis Analysis

The synthesis of “(5-Methyl-1,3,4-oxadiazol-2-yl)methanol” involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates . Another method involves the condensation of a hydrazide derivative with appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride to undergo dehydrative cyclization .

Molecular Structure Analysis

The molecular structure of “(5-Methyl-1,3,4-oxadiazol-2-yl)methanol” has been established using single-crystal X-ray diffraction and nuclear magnetic resonance spectroscopy . The InChI key for this compound is LCLOUZXOEJVYFP-UHFFFAOYSA-N .

Chemical Reactions Analysis

The chemical reactions involving “(5-Methyl-1,3,4-oxadiazol-2-yl)methanol” include a sequential condensation followed by tandem oxidative cyclization and rearrangement . Another reaction involves an annulation reaction, followed by desulfurization/intramolecular rearrangement .

Physical And Chemical Properties Analysis

“(5-Methyl-1,3,4-oxadiazol-2-yl)methanol” is a liquid at room temperature . It has a molecular weight of 114.1 . The compound should be stored in a sealed container in a dry environment at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Oxadiazoles, including “(5-Methyl-1,3,4-oxadiazol-2-yl)methanol”, have been studied for their potential as anticancer agents . For instance, certain analogues have shown comparable efficacy to doxorubicin, a common chemotherapy drug .

Vasodilator Applications

Oxadiazoles have also been explored for their vasodilator properties . Vasodilators are medications that open (dilate) blood vessels, which can be beneficial in treating conditions like high blood pressure and heart failure.

Anticonvulsant Applications

The anticonvulsant potential of oxadiazoles has been investigated . Anticonvulsants are drugs used to prevent or reduce the severity of epileptic seizures or other convulsions.

Antidiabetic Applications

Oxadiazoles have been studied for their potential antidiabetic effects . These compounds could potentially help regulate blood sugar levels in patients with diabetes.

Antimicrobial Applications

Certain derivatives of “(5-Methyl-1,3,4-oxadiazol-2-yl)methanol” have shown potent activity against selective strains of microbes . This suggests potential applications in the development of new antimicrobial drugs .

Antioxidant Applications

Some oxadiazole derivatives have demonstrated antioxidant potential . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

High-Energy Applications

Oxadiazoles have been established as potential high-energy cores . Their derivatives have shown favorable oxygen balance and positive heat of formations , suggesting potential applications in the field of energetic materials.

Pharmaceutical Compound Design

The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment . This variation allows these molecules to be utilized in the design of pharmaceutical compounds .

Safety and Hazards

The safety information for “(5-Methyl-1,3,4-oxadiazol-2-yl)methanol” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), may be harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Zukünftige Richtungen

The future directions for “(5-Methyl-1,3,4-oxadiazol-2-yl)methanol” and similar compounds involve further exploration of their potential biological effects, not yet described in the literature . This includes their potential use in medicine and agriculture, given their wide range of biological activities . Additionally, new methods of obtaining complex structures containing oxadiazole rings are being sought .

Eigenschaften

IUPAC Name |

(5-methyl-1,3,4-oxadiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-3-5-6-4(2-7)8-3/h7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLOUZXOEJVYFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603472 | |

| Record name | (5-Methyl-1,3,4-oxadiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methyl-1,3,4-oxadiazol-2-yl)methanol | |

CAS RN |

915924-37-7 | |

| Record name | (5-Methyl-1,3,4-oxadiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methyl-1,3,4-oxadiazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1286554.png)

![[2-(Propan-2-yloxy)pyridin-3-yl]methanamine](/img/structure/B1286565.png)

![Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1286584.png)